molecular formula C26H40N4O8S B608148 ITMN-4077 CAS No. 790305-05-4

ITMN-4077

Número de catálogo B608148
Número CAS: 790305-05-4
Peso molecular: 568.686
Clave InChI: MXGKXZHTCMUVEE-JXUUZEIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ITMN 4077 is a macrocyclic inhibitor known for its antiviral activity against the Hepatitis C virus. It specifically targets the Hepatitis C virus NS3 protease, a crucial enzyme for viral replication. The compound has demonstrated significant efficacy in inhibiting the replication of the Hepatitis C virus in human HuH7 cells, with an effective concentration (EC50) of 2.131 micromolar .

Aplicaciones Científicas De Investigación

ITMN 4077 has a wide range of scientific research applications:

Mecanismo De Acción

ITMN 4077 exerts its antiviral effects by inhibiting the Hepatitis C virus NS3 protease. This enzyme is essential for the viral replication process. By binding to the active site of the NS3 protease, ITMN 4077 prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. The molecular targets include the active site residues of the NS3 protease, and the pathways involved are those related to viral replication and protein processing .

Safety and Hazards

ITMN-4077 is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . It is for research use only and not for human or veterinary use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ITMN 4077 involves multiple steps, starting with the preparation of the macrocyclic core. The key steps include:

    Formation of the Macrocyclic Core: This involves the cyclization of a linear precursor through a series of condensation reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s antiviral activity.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of ITMN 4077 follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

ITMN 4077 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antiviral properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ITMN 4077, each with potentially different antiviral activities .

Comparación Con Compuestos Similares

Similar Compounds

    Boceprevir: Another NS3 protease inhibitor used in the treatment of Hepatitis C.

    Telaprevir: A similar compound with a different chemical structure but targeting the same enzyme.

    Simeprevir: Another macrocyclic inhibitor with antiviral activity against Hepatitis C.

Uniqueness of ITMN 4077

ITMN 4077 stands out due to its high potency and specific binding affinity for the NS3 protease. Its macrocyclic structure provides stability and enhances its antiviral activity compared to other linear inhibitors. Additionally, ITMN 4077 has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .

Propiedades

IUPAC Name

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKXZHTCMUVEE-JXUUZEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.